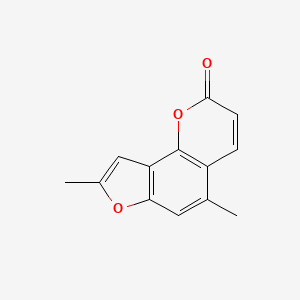![molecular formula C17H22O2 B13795189 [(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate](/img/structure/B13795189.png)
[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,4S)-1,7,7-trimethyl-2-bicyclo[221]heptanyl] benzoate is a chemical compound known for its unique bicyclic structure This compound is derived from the combination of a bicyclo[221]heptane moiety and a benzoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate typically involves the esterification of [(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanol] with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of new esters or amides.
Aplicaciones Científicas De Investigación
[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of [(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- [(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acrylate]
- [(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (2E)-3-(4-hydroxyphenyl)acrylate]
- [(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 6-O-[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)]
Uniqueness
[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate is unique due to its specific combination of a bicyclic structure and a benzoate group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H22O2 |
|---|---|
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate |
InChI |
InChI=1S/C17H22O2/c1-16(2)13-9-10-17(16,3)14(11-13)19-15(18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3/t13-,14?,17+/m0/s1 |
Clave InChI |
FLOISDYCXINJOB-BHVXPOTESA-N |
SMILES isomérico |
C[C@]12CC[C@H](C1(C)C)CC2OC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


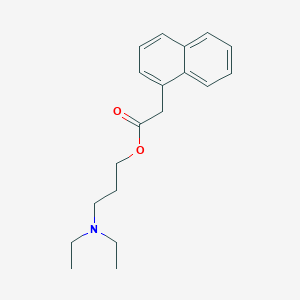


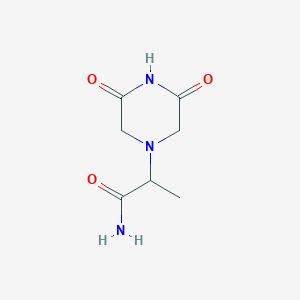
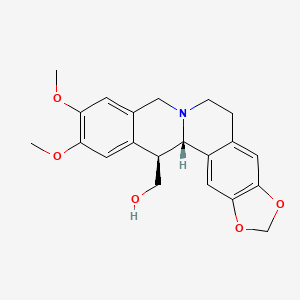
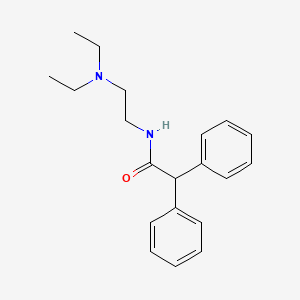
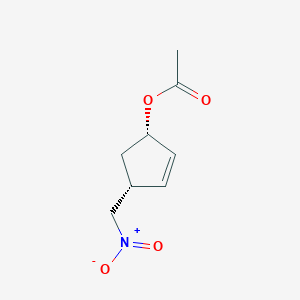
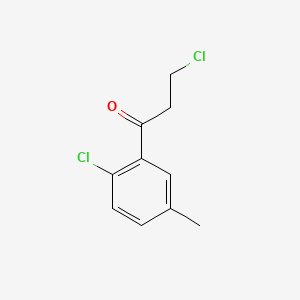
![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)

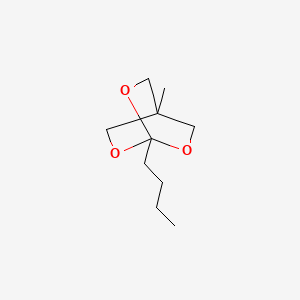
![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)
